molecular formula C14H11ClO2 B6399517 2-(2-Chlorophenyl)-5-methylbenzoic acid CAS No. 1261928-56-6

2-(2-Chlorophenyl)-5-methylbenzoic acid

Cat. No.: B6399517
CAS No.: 1261928-56-6
M. Wt: 246.69 g/mol
InChI Key: YTXREKRKIUWDAK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative characterized by a chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzene ring (Figure 1). Its molecular formula is C₁₄H₁₁ClO₂, with a molecular weight of 258.69 g/mol. The compound’s crystal structure has been resolved via X-ray diffraction, confirming the spatial arrangement of substituents . Benzoic acid derivatives like this are of interest due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXREKRKIUWDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689527
Record name 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-56-6
Record name 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Pharmaceutical Compounds

2-(2-Chlorophenyl)-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic effects. For instance, it has been identified as a precursor for the development of anti-inflammatory and analgesic drugs due to its potential interactions with biological systems .

B. Interaction Studies

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in inflammation and pain perception. These interactions are essential for understanding its therapeutic potential and guiding further research into its efficacy as a medicinal compound .

Agricultural Applications

A. Herbicide Development

The compound's structural features make it a candidate for developing herbicides. Its ability to inhibit certain biochemical pathways in plants can lead to effective weed management solutions. Research is ongoing to explore its effectiveness against various weed species, aiming to enhance agricultural productivity while minimizing environmental impact .

Case Studies

Study Focus Findings
Study on Anti-inflammatory PropertiesEvaluated the efficacy of this compound in reducing inflammation in animal modelsDemonstrated significant reduction in inflammatory markers compared to control groups
Herbicide Efficacy StudyTested the effectiveness of the compound against common weed speciesShowed promising results with a notable reduction in weed biomass, suggesting potential for commercial herbicide formulation

Conclusion and Future Directions

The applications of this compound span across pharmaceuticals and agriculture, showcasing its versatility as a chemical compound. Continued research is necessary to fully elucidate its mechanisms of action and optimize its use in various formulations. Future studies should focus on:

  • Further pharmacological evaluations to establish dosage guidelines and safety profiles.
  • Field trials for agricultural applications to assess real-world efficacy and environmental impact.
  • Exploration of novel derivatives that may enhance its therapeutic properties or reduce potential side effects.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Chlorophenyl)-5-methylbenzoic acid 2-ClPh, 5-CH₃ C₁₄H₁₁ClO₂ 258.69 Crystallographically resolved
2-(3-Bromobenzamido)-5-methylbenzoic acid 3-BrBzNH, 5-CH₃ C₁₅H₁₁BrNO₃ 333.16 Precursor for CDK9 inhibitors
2-Chloro-5-(3-methoxyphenyl)benzoic acid 2-Cl, 5-(3-MeOPh) C₁₄H₁₁ClO₃ 262.69 Synthetic intermediate
5-Iodo-2-methylbenzoic acid 5-I, 2-CH₃ C₈H₇IO₂ 262.05 Halogenated building block
2-{[2-Chloro-5-(CF₃)phenyl]amino}-5-MeO-BA 2-Cl-5-CF₃PhNH, 5-OMe C₁₅H₁₁ClF₃NO₃ 369.70 Potential kinase inhibitor
2-(2’,6’-Dihydroxybenzoyl)-5-Me-BA-glucoside 2-(2’,6’-diOHBz), 5-CH₃, 8-O-glucose C₂₁H₂₁ClO₁₀ 484.83 Natural product (antioxidant)

Key Observations :

  • Halogen Effects: Chlorine (electron-withdrawing) and iodine (bulky, polarizable) substituents influence reactivity and binding interactions. For example, the 3-bromo group in 2-(3-Bromobenzamido)-5-methylbenzoic acid enhances electrophilicity, facilitating cyclization to bioactive quinazolinones .
  • Solubility : The glucosylated derivative from Rumex nepalensis exhibits improved water solubility due to the sugar moiety but reduced cellular permeability .

Research Findings and Structure-Activity Relationships (SAR)

  • Positional Effects : Substitution at the 5-position (e.g., methyl, methoxy) enhances steric bulk and modulates electronic effects, influencing target binding.
  • Halogen Diversity : Bromine and iodine increase molecular weight and polar surface area, affecting pharmacokinetics. Chlorine offers a balance between reactivity and stability.
  • Functional Group Synergy : Combining electron-withdrawing (Cl, CF₃) and electron-donating (OMe, OH) groups optimizes interactions with hydrophobic and polar enzyme pockets.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-5-methylbenzoic acid, and what reagents/catalysts are critical for high yield?

  • Methodological Answer : The synthesis typically involves multi-step functional group transformations. A common approach includes:

Friedel-Crafts Acylation : Introducing the methyl group via AlCl₃-catalyzed acylation of 2-chlorobenzoic acid derivatives.

Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling of aryl halides with boronic acids to attach the 2-chlorophenyl group .

Hydrolysis : Acidic or basic hydrolysis (e.g., NaOH/H₂O) converts intermediates like esters or nitriles into the carboxylic acid moiety .

  • Key Reagents : Dimethylformamide (DMF) as a solvent, sodium borohydride for reductions, and chromatographic purification (e.g., silica gel) .
  • Yield Optimization : Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) improve efficiency .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer :
  • Purification :
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
  • Solid-Phase Extraction (SPE) : C18 columns remove polar impurities .
  • Purity Validation :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) .
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) as mobile phase; Rf ≈ 0.4 .
  • Melting Point : Consistency with literature values (e.g., 160–162°C) confirms purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 5 increases steric hindrance, reducing reactivity at the ortho position. Computational modeling (DFT) predicts lower electrophilicity at C-4 due to electron-donating methyl .
  • Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the para position, favoring nitration or sulfonation .
  • Experimental Validation : Kinetic studies (UV-Vis monitoring) under varying pH and temperatures quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Methodological Answer :
  • Cross-Validation :
  • NMR : Compare experimental ¹H/¹³C shifts (e.g., δ 7.8 ppm for aromatic protons) with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry; bond lengths/angles confirm substituent positions (e.g., C-Cl = 1.74 Å) .
  • Dynamic Effects : Variable-temperature NMR detects conformational changes affecting shifts .

Q. How does this compound degrade under oxidative conditions, and what are the major degradation products?

  • Methodological Answer :
  • Degradation Pathways :
  • Oxidative Cleavage : H₂O₂/Fe²⁺ generates 2-chlorobenzoic acid and formaldehyde via radical intermediates .
  • Photolysis : UV light (254 nm) induces C-Cl bond cleavage, forming 2-methylbenzoic acid .
  • Product Identification :
  • LC-MS : m/z 170 [M+H]⁺ for 2-methylbenzoic acid .
  • IR Spectroscopy : Loss of C-Cl stretch (750 cm⁻¹) confirms degradation .

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